5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide
Description
The compound 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated and ethoxy-substituted benzene ring linked to a pyrimidine-containing phenyl group. The pyrimidine moiety is further substituted with an ethylamino group at position 4 and a methyl group at position 5.
Synthetic routes for analogous compounds involve coupling halogenated pyrimidines with sulfonamide intermediates under acid-catalyzed conditions, as seen in related syntheses (e.g., using 4-Toluene sulfonic acid in dioxane) .
Properties
IUPAC Name |
5-bromo-2-ethoxy-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN5O3S/c1-4-23-20-12-14(3)24-21(26-20)25-16-7-9-17(10-8-16)27-31(28,29)19-13-15(22)6-11-18(19)30-5-2/h6-13,27H,4-5H2,1-3H3,(H2,23,24,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVYMFGMZACPQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Br)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide typically involves multiple steps, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and automated synthesis equipment to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the benzene or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide have shown promising results against various human tumor cell lines. In vitro assays conducted by the National Cancer Institute (NCI) revealed that certain sulfonamide derivatives can inhibit cell proliferation in lung, colon, and breast cancer cell lines at low micromolar concentrations (GI50 values ranging from 1.9 to 3.0 μM) .
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Research indicates that sulfonamide derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. A study reported that derivatives of similar structure exhibited minimum inhibitory concentrations (MICs) that were effective against various bacterial strains, showcasing their potential as therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Ring
- N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide (CAS 923244-17-1) Key Difference: The pyrimidine ring here has a diethylamino group (vs. ethylamino in the target compound), and the benzene ring is substituted with methoxy and methyl groups (vs. bromo and ethoxy). The absence of bromo may lower steric hindrance and electronic effects at the benzene ring .
- N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Key Difference: A morpholine group replaces the ethylamino substituent on the pyrimidine, and a sulfanyl (S−) linker is present. Impact: Morpholine introduces a polar, oxygen-containing heterocycle, which may alter binding affinity to targets like kinases or GPCRs. The sulfanyl linker could influence conformational flexibility .
Variations in the Sulfonamide-Bearing Aromatic Ring
- N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Key Difference: A pyridine ring replaces the benzene ring, with methoxy and bromo substituents. The sulfonamide is attached to a difluorophenyl group. The pyridine vs. benzene core may alter π-π stacking interactions in target binding .
Macitentan (N-[5-(4-Bromophenyl)-6-[2-[(5-Bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide)
- Key Difference : A dual pyrimidine core with bromophenyl and propylsulfamide groups.
- Impact : Macitentan’s dual endothelin receptor antagonism highlights the therapeutic relevance of brominated pyrimidine-sulfonamide hybrids. The target compound’s ethoxy group may confer distinct selectivity profiles .
Physicochemical and Pharmacological Data Comparison
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents | Potential Therapeutic Application |
|---|---|---|---|---|
| Target Compound | ~550 | 3.5 | Bromo, ethoxy (benzene); ethylamino, methyl (pyrimidine) | Kinase inhibition, receptor antagonism |
| N-(4-{[4-(Diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide | ~530 | 4.2 | Methoxy, methyl (benzene); diethylamino (pyrimidine) | Antibacterial, anticancer |
| Macitentan | 588.4 | 4.8 | Bromophenyl, propylsulfamide (pyrimidine) | Pulmonary arterial hypertension |
| N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide | ~405 | 2.8 | Bromo, methoxy (pyridine); difluorophenyl (sulfonamide) | Enzyme inhibition (e.g., carbonic anhydrase) |
Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance hydrogen bonding with target proteins compared to methoxy or methyl groups in analogs .
- Pharmacokinetics: Ethylamino (vs. diethylamino) balances lipophilicity and solubility, suggesting favorable oral bioavailability .
Biological Activity
5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a complex sulfonamide compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 428.3 g/mol. The structure features a sulfonamide group, which is often associated with various biological activities, including antimicrobial and antitumor properties.
Antimicrobial Activity
Sulfonamides, including derivatives like the one discussed, have been widely studied for their antimicrobial properties. They inhibit bacterial growth by blocking folic acid synthesis through competitive inhibition of dihydropteroate synthase. Research indicates that variations in the sulfonamide structure can enhance or diminish this activity.
Antitumor Effects
Recent studies have suggested that certain sulfonamide derivatives exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. The specific compound has shown promise in preliminary assays targeting specific cancer cell lines.
The biological activity of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide may involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Interaction with Receptors : Potential interactions with specific cellular receptors could modulate signaling pathways related to cell proliferation and apoptosis.
- Modulation of Ion Channels : Some studies suggest that sulfonamide derivatives can affect ion channel activity, influencing cellular excitability and signaling.
Cardiovascular Effects
A study evaluated the effects of various benzene sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated that certain derivatives decreased perfusion pressure significantly compared to controls, suggesting potential cardiovascular benefits or risks associated with these compounds .
Docking Studies
Theoretical docking studies have been conducted to predict the binding affinity of 5-bromo-2-ethoxy-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide to target proteins involved in cardiovascular functions. These studies indicated potential interactions with calcium channels, which could explain observed changes in perfusion pressure .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
